Fmoc-N-amido-peg28-acid
Description
Polyethylene (B3416737) glycol (PEG) linkers are chains of repeating ethylene (B1197577) glycol units that are widely used in biomedical and pharmaceutical research to connect two or more molecules. purepeg.comaxispharm.com This process, known as PEGylation, can significantly improve the properties of the resulting conjugate. Key benefits of using PEG linkers include enhanced solubility of hydrophobic molecules in aqueous solutions, increased stability by protecting molecules from enzymatic degradation, and reduced immunogenicity. axispharm.comprecisepeg.com
PEG linkers come in various lengths, and this "tunability" allows for precise control over the distance between the conjugated molecules, which can be critical for their function. precisepeg.com They can be either monodisperse, with a single, defined molecular weight, or polydisperse, representing a mixture with an average molecular weight. broadpharm.com The choice between these depends on the specific requirements of the application.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H129NO32/c76-73(77)9-11-79-13-15-81-17-19-83-21-23-85-25-27-87-29-31-89-33-35-91-37-39-93-41-43-95-45-47-97-49-51-99-53-55-101-57-59-103-61-63-105-65-66-106-64-62-104-60-58-102-56-54-100-52-50-98-48-46-96-44-42-94-40-38-92-36-34-90-32-30-88-28-26-86-24-22-84-20-18-82-16-14-80-12-10-75-74(78)107-67-72-70-7-3-1-5-68(70)69-6-2-4-8-71(69)72/h1-8,72H,9-67H2,(H,75,78)(H,76,77) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVHKAWKNBNMAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H129NO32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1544.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Fmoc N Amido Peg28 Acid
Core Synthetic Routes for Fmoc-N-amido-PEG28-acid and Analogues
The synthesis of this compound and similar PEG-containing linkers can be achieved through both solid-phase and solution-phase methodologies, each offering distinct advantages depending on the desired scale and application.
Solid-Phase Synthesis Integration
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, and this compound is well-suited for integration into this workflow. genscript.comnih.govbachem.com In SPPS, the linker can be attached to a solid support, acting as an anchor for the growing peptide chain. nih.govbachem.comnih.gov The Fmoc protecting group on the linker's amine is compatible with the standard Fmoc/tBu SPPS strategy. genscript.comnih.govchempep.com
The general cycle of SPPS involves:
Deprotection: Removal of the temporary Nα-Fmoc protecting group, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). genscript.comnih.gov
Washing: Removal of excess deprotection reagent and byproducts. bachem.com
Coupling: Addition of the next Fmoc-protected amino acid, activated to facilitate amide bond formation. bachem.compeptide.com
Washing: Removal of excess reagents and soluble byproducts. bachem.com
This cycle is repeated until the desired peptide sequence is assembled. The use of PEG-based supports or linkers, such as those derived from this compound, can improve the swelling properties of the resin in the solvents used for synthesis and minimize peptide aggregation. thermofisher.com
Solution-Phase Synthetic Strategies
Solution-phase synthesis offers an alternative to SPPS, particularly for large-scale production or for peptides that are difficult to synthesize on a solid support. researchgate.netnih.gov In a solution-phase approach, the peptide is synthesized while dissolved in a suitable solvent. researchgate.net A PEG chain, like the one in this compound, can be used as a soluble support to facilitate purification. researchgate.netnih.gov
This method, sometimes referred to as liquid-phase peptide synthesis (LPPS), combines the advantages of both solid-phase and traditional solution-phase synthesis. researchgate.netnih.gov The PEG-supported peptide remains in solution during the reaction steps but can be easily precipitated and purified by filtration, removing excess reagents and byproducts. researchgate.netmdpi.com This approach can lead to higher purity products compared to SPPS under certain conditions. researchgate.net
Selective Chemical Derivatization and Functional Group Reactivity
The distinct functional groups of this compound—the Fmoc-protected amine and the carboxylic acid—allow for selective chemical reactions, enabling its use as a versatile linker.
Controlled Deprotection of the Fmoc Amine under Basic Conditions
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used in peptide synthesis. genscript.comtotal-synthesis.com Its removal is a critical step to expose the primary amine for subsequent coupling reactions. nih.gov The deprotection occurs via a β-elimination mechanism initiated by a mild base. nih.govpeptide.com
Common Deprotection Reagents and Conditions:
| Reagent | Concentration | Solvent | Key Features |
| Piperidine | 20-50% (v/v) | DMF | The most common and standard reagent for Fmoc deprotection. genscript.comscielo.org.mx |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | An effective alternative to piperidine with similar efficiency. nih.goviris-biotech.de |
| Piperazine (PZ) | 5-10% (w/v) | DMF or DMF/Ethanol | Can reduce diketopiperazine formation, a common side reaction. nih.govnih.gov |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | DMF | A stronger, non-nucleophilic base that can accelerate deprotection, often used with a nucleophilic scavenger like piperidine or piperazine. peptide.comrsc.orgpeptide.com |
The choice of base and reaction conditions can be optimized to minimize side reactions and ensure complete deprotection. nih.govnih.gov For instance, incomplete Fmoc removal can lead to deletion sequences in the final peptide. nih.gov
Carboxylic Acid Activation for Amide Bond Formation (e.g., EDC, HATU, DCC)
The terminal carboxylic acid of this compound can be activated to form a stable amide bond with a primary amine. cd-bioparticles.netchemscene.com This is a fundamental reaction in bioconjugation and peptide synthesis. bachem.comgrowingscience.com The activation of the carboxyl group makes it more susceptible to nucleophilic attack by the amine. jpt.com
Common Coupling Reagents:
| Reagent | Full Name | Class | Key Characteristics |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | Carbodiimide | Water-soluble, making byproduct removal easy through aqueous extraction. Often used with additives like HOBt to reduce racemization. bachem.compeptide.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | Highly efficient, fast reaction times, and low risk of racemization. growingscience.compeptide.com |
| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Effective and widely used, but the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents, making it more suitable for solution-phase synthesis. bachem.compeptide.com |
The selection of the coupling reagent depends on factors such as the specific molecules being conjugated, the desired reaction conditions, and the potential for side reactions like racemization. bachem.comjpt.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included to suppress side reactions and improve coupling efficiency. nih.govfishersci.co.uk
Advanced Conjugation Chemistries Employing this compound
The bifunctional nature of this compound makes it a key component in advanced conjugation strategies, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. axispharm.comamericanpharmaceuticalreview.comadcreview.com The PEG linker itself offers several advantages, including increased solubility, enhanced stability, and reduced immunogenicity of the final conjugate. adcreview.combroadpharm.comprecisepeg.com
The structure and length of the PEG linker can significantly influence the properties of the bioconjugate. americanpharmaceuticalreview.com For example, the PEG chain can act as a hydrophilic spacer, preventing aggregation of hydrophobic drugs conjugated to an antibody. adcreview.com The ability to precisely control the linker chemistry allows for the optimization of drug-to-antibody ratios (DAR) and the pharmacokinetic properties of ADCs. americanpharmaceuticalreview.com
This compound can be incorporated into complex molecular architectures. After deprotection of the Fmoc group, the exposed amine can be further functionalized, for instance, by attaching a targeting ligand or another therapeutic agent. The carboxylic acid can be conjugated to a protein, such as an antibody, or another biomolecule. This modular approach allows for the synthesis of well-defined bioconjugates with tailored properties for applications in drug delivery, diagnostics, and materials science. purepeg.comaxispharm.comfrontiersin.org
Click Chemistry Applications (e.g., CuAAC, SPAAC) in Research
While direct research findings on the use of this compound in click chemistry are not prevalent in the reviewed literature, the principles of its chemical structure lend themselves to this application. Click chemistry, a class of biocompatible and efficient reactions, often involves the reaction of an azide (B81097) with an alkyne.
To be utilized in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the this compound molecule would first need to be functionalized to incorporate either an azide or an alkyne group. For instance, the terminal carboxylic acid could be coupled with an amine-containing alkyne or azide. Alternatively, following Fmoc deprotection, the resulting amine could be acylated with an alkyne or azide-containing carboxylic acid.
Analogous, shorter-chain molecules such as Fmoc-N-amido-PEG2-azide are described as click chemistry reagents. medchemexpress.com These reagents are designed to undergo CuAAC with molecules containing alkyne groups, or SPAAC with molecules containing strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups. medchemexpress.com This demonstrates the potential of the broader class of Fmoc-N-amido-PEG-X compounds in these highly specific conjugation reactions. The table below outlines the potential reactants for adapting this compound for click chemistry based on the reactivity of analogous compounds.
| Click Chemistry Type | Required Modification of this compound | Potential Co-Reactant |
| CuAAC | Conversion of the terminal carboxylic acid to an azide or alkyne. | Molecule containing a terminal alkyne or azide, respectively. |
| SPAAC | Conversion of the terminal carboxylic acid to an azide or a strained alkyne. | Molecule containing a strained alkyne (e.g., DBCO, BCN) or an azide, respectively. |
Heterobifunctional Linker Strategies
The primary and most documented application of this compound is as a heterobifunctional linker in the synthesis of complex biomolecules, particularly in peptide and protein modification and for creating targeted drug delivery systems. axispharm.com The strategic use of its two distinct functional groups allows for the controlled assembly of different molecular entities.
A notable application is in the development of multimeric peptide structures for enhanced receptor binding and for use in molecular imaging and therapy. A patent details the synthesis of dimeric and tetrameric integrin-binding peptides where Fmoc-PEG28-COOH is used as a spacer to connect the peptide units. google.com In this strategy, the peptide is first synthesized on a solid support using standard Fmoc chemistry. The Fmoc-PEG28-COOH is then coupled to the N-terminus of the peptide, and after Fmoc removal, another peptide chain can be built upon the newly exposed amine, or the linker can be attached to a branching lysine (B10760008) core to create multimeric structures. google.com
Furthermore, research on the stability of PEGylated peptides highlights the utility of Fmoc-NH-(CH2-CH2-O)n-CH2-CH2-COOH linkers, including those with varying PEG lengths. nih.gov In these studies, the Fmoc-protected PEG acid is coupled to the N-terminal amine of a resin-bound peptide. This is followed by Fmoc deprotection and subsequent modifications, demonstrating the linker's role in a sequential synthetic strategy. nih.gov The research concluded that the inclusion of such PEG linkers significantly enhances the stability of the peptides in biological media like human plasma and rat serum. nih.gov
The following table summarizes research findings on the use of Fmoc-N-amido-PEG-acid linkers in heterobifunctional strategies.
| Research Focus | Specific Linker Used (or class) | Synthetic Strategy | Key Finding | Reference |
| Multimeric Integrin-Binding Peptides | Fmoc-PEG28-COOH | Solid-phase peptide synthesis; linker coupled to peptide N-terminus and branching lysine residues. | Enabled the creation of dimeric and tetrameric peptide constructs for enhanced receptor avidity. | google.com |
| Stability of PEGylated Peptides | Fmoc-NH-(CH2-CH2-O)n-CH2-CH2-COOH (n=5, 10, 15, 20) | Solid-phase peptide synthesis; linker coupled to the N-terminus of the peptide. | The length and chemical handle of the PEG linker significantly impact the stability of the peptide conjugate in biological fluids. | nih.gov |
| Development of Targeted Liposomes | Fmoc-N-amido-PEG36-acid | Used to create peptide-PEG conjugates for surface modification of liposomes. | The length of the PEG linker influences the cellular uptake of peptide-targeted nanoparticles. | biochempeg.com |
Role in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and production, allowing for the stepwise assembly of amino acids on a solid support. This compound is designed for direct use in the well-established Fmoc-based SPPS methodology.
Incorporation as a Building Block for Peptide Elongation
This compound functions as a specialized building block during the elongation of a peptide chain in SPPS. Its structure features a terminal carboxylic acid that can be activated to form a stable amide bond with the free N-terminal amine of the growing peptide chain attached to the solid support. The other end of the molecule is protected by an Fmoc group, which is a temporary protecting group readily cleaved under basic conditions, typically with piperidine, to reveal a primary amine. This newly exposed amine can then participate in the subsequent coupling step, allowing for the addition of the next amino acid in the sequence. This process allows for the precise insertion of the 28-unit PEG chain at specific locations within the peptide sequence.
The general cycle for incorporating this compound into a peptide sequence during SPPS is as follows:
| Step | Description | Reagents |
| 1. Deprotection | Removal of the Fmoc group from the N-terminus of the resin-bound peptide. | Piperidine in DMF |
| 2. Washing | Removal of excess deprotection reagent and byproducts. | DMF |
| 3. Coupling | Activation of the carboxylic acid of this compound and its reaction with the free amine on the peptide. | Coupling reagents (e.g., HATU, HOBt), Base (e.g., DIPEA) |
| 4. Washing | Removal of excess reagents and byproducts. | DMF |
This cycle can be repeated to introduce multiple PEG units or followed by the addition of other amino acids to complete the desired peptide sequence.
Use in Peptide PEGylation for Modulating Research Properties
PEGylation, the covalent attachment of polyethylene (B3416737) glycol chains to molecules, is a widely researched strategy to improve the properties of peptides and proteins. This compound is a key reagent for achieving site-specific PEGylation during peptide synthesis. The incorporation of the 28-unit PEG chain can significantly alter the research characteristics of a peptide. The hydrophilic and flexible nature of the PEG spacer can enhance a peptide's solubility and stability. Studies have shown that the location and number of PEG moieties can have different effects on the biological activity and metabolic stability of a peptide. For instance, N-terminal PEGylation has been observed to improve the metabolic stability of certain peptides.
Research on Modulating Peptide and Protein Bioactivity and Stability
The introduction of the PEG28 chain via this compound has been investigated for its potential to favorably alter the bioactivity and stability of peptides in research settings.
| Peptide Property | General Effect of PEGylation |
| Aqueous Solubility | Increased |
| Handling in Buffers | Improved |
| Amenability to Assays | Enhanced |
Studies on Expanded Hydrodynamic Volume and Reduced Renal Clearance in Research Models
In preclinical research models, the hydrodynamic volume of a peptide is a critical factor influencing its circulation half-life. Peptides with a larger hydrodynamic radius are less susceptible to renal filtration. The attachment of a PEG chain, such as the one provided by this compound, increases the effective size of the peptide in solution. This expanded hydrodynamic volume can lead to reduced renal clearance, thereby prolonging the peptide's presence in circulation in animal models.
Research on Protection from Proteolysis and Modulation of Immunogenicity
Peptides are often susceptible to degradation by proteases, which limits their stability in biological systems. The flexible PEG chain can act as a steric shield, hindering the approach of proteolytic enzymes to the peptide backbone. This protection from proteolysis can enhance the peptide's stability in in vitro and in vivo research applications. Furthermore, PEGylation has been shown to diminish the antigenicity of peptides, which can be a desirable feature in the development of peptide-based research tools.
Development of Conjugates with Specific Biomolecules in Research
The unique structure of this compound, featuring a protected amine and a reactive carboxylic acid, allows for its integration into complex biomolecular structures. The Fmoc group provides stable protection for the amine, which can be selectively removed under basic conditions, a standard procedure in solid-phase peptide synthesis (SPPS). The terminal carboxylic acid can be activated to form a stable amide bond with primary amine groups present on biomolecules like proteins and oligonucleotides.
Protein and Antibody Conjugation Strategies
In protein and antibody conjugation, the goal is often to improve the therapeutic or diagnostic properties of the biomolecule. The attachment of a long-chain PEG linker like PEG28 can enhance solubility, increase serum half-life by reducing renal clearance, and shield the protein from proteolytic degradation. nih.govbiochempeg.com
Research has demonstrated the utility of this compound in modifying peptides, which are the building blocks of proteins. In one study, Fmoc–PEG28–COOH was used to modify the A20FMDV2 peptide, which is specific for integrin αvβ6, a protein often overexpressed in cancer cells. nih.govnih.gov The PEG28 linker was incorporated to improve the peptide's stability and pharmacokinetic profile for potential use in imaging or therapy. nih.govnih.gov The study highlighted that the placement and number of PEG28 moieties significantly influenced the peptide's binding affinity to its target integrin and its metabolic stability. nih.gov
Further research has explored the impact of PEG linker length on the properties of antibody-drug conjugates (ADCs). While not always specifying the Fmoc-protected version, these studies show a clear relationship between PEG chain length and the conjugate's pharmacological properties. Longer PEG chains, such as PEG8 and above, have been shown to slow the clearance of ADCs from plasma, leading to an improved therapeutic window. aacrjournals.org This principle underscores the potential benefits of using a long linker like PEG28 in the development of next-generation ADCs to enhance their in vivo performance. biochempeg.comaacrjournals.org
The general strategy for using this compound in this context involves solid-phase synthesis. The peptide or protein can be assembled on a solid support, and the this compound can be coupled to a free amine on the peptide (e.g., the N-terminus or the side chain of a lysine residue) using standard peptide coupling reagents like HATU. nih.gov A patent for dual-end pegylated integrin-binding peptides also describes using Fmoc-PEG28-COOH in their synthesis for imaging and therapeutic applications. google.com
| Property | Description | Source(s) |
| Enhanced Solubility | The hydrophilic PEG chain improves the solubility of the conjugated protein or antibody in aqueous media. | nih.gov |
| Increased Stability | PEGylation can protect the biomolecule from enzymatic degradation. | nih.gov |
| Improved Pharmacokinetics | The increased hydrodynamic radius of the conjugate reduces renal clearance, extending its circulation time in the body. | nih.govaacrjournals.org |
| Reduced Immunogenicity | The PEG chain can mask epitopes on the protein surface, potentially reducing an immune response. | chempep.com |
Oligonucleotide and Nucleic Acid Conjugation Research
The conjugation of polyethylene glycol to oligonucleotides and other nucleic acids is a strategy employed to enhance their therapeutic potential. Similar to proteins, PEGylation can improve the solubility, stability against nucleases, and pharmacokinetic profile of nucleic acid-based drugs. shms.edu
While specific research articles detailing the use of this compound for oligonucleotide conjugation are not prevalent in readily available literature, the chemical principles for its application are well-established. The heterobifunctional nature of this linker is ideal for such conjugations.
A common strategy involves synthesizing an amino-modified oligonucleotide using automated solid-phase synthesis. nih.govdiva-portal.org This introduces a primary amine at a specific position (e.g., the 5' or 3' terminus) of the nucleic acid. The this compound's terminal carboxylic acid can then be activated using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxysuccinimide (NHS) esters. This activated PEG linker is then reacted with the amino-modified oligonucleotide in solution to form a stable amide bond.
Alternatively, the Fmoc-protected amine of the linker allows for its incorporation during solid-phase synthesis. The linker's carboxylic acid can be attached to a solid support, and the oligonucleotide can be synthesized from the deprotected amine terminus of the PEG linker. The use of Fmoc chemistry is particularly advantageous as it is compatible with the chemistries used in both peptide and some modern oligonucleotide synthesizers. nih.gov This compatibility opens up possibilities for the streamlined synthesis of complex peptide-oligonucleotide conjugates, where the PEG28 chain acts as a flexible, solubilizing spacer between the two moieties. google.comacs.org Tandem oligonucleotide synthesis (TOS) is another advanced method where linkers are used to produce multiple oligonucleotides in a single run, increasing efficiency. chemistryviews.org
| Conjugation Strategy | Description | Key Reagents | Source(s) |
| Post-Synthetic Conjugation | The carboxylic acid of this compound is activated and reacted with a pre-synthesized amino-modified oligonucleotide. | EDC, NHS | acs.org |
| Solid-Phase Incorporation | The linker is attached to the solid support, and the oligonucleotide is synthesized starting from the linker's amine group after Fmoc deprotection. | Standard phosphoramidite (B1245037) chemistry | nih.gov |
| Peptide-Oligonucleotide Conjugates | The linker serves as a spacer between a peptide and an oligonucleotide, synthesized using a combination of peptide and oligonucleotide chemistries. | HATU, Piperidine, Phosphoramidites | google.comacs.org |
Foundational Research Areas Utilizing Fmoc N Amido Peg28 Acid
Due to its versatile and controllable chemical properties, Fmoc-N-amido-PEG28-acid is a valuable tool in several areas of scientific research:
Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis (SPPS), where the Fmoc group allows for controlled, stepwise elongation of peptide chains. axispharm.comsigmaaldrich.com The PEG spacer can be incorporated to improve the solubility and pharmacokinetic properties of the final peptide. sigmaaldrich.com
Bioconjugation: This linker is used to attach various molecules, such as drugs or fluorescent dyes, to biomolecules like antibodies or proteins. axispharm.compurepeg.com This is a fundamental technique in the development of targeted therapies and diagnostic agents. precisepeg.com
Materials Science: The ability of PEG chains to influence properties like solubility and flexibility makes this compound useful in the design of novel biomaterials and functional polymers. srce.hrresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C74H129NO32 | axispharm.comprecisepeg.com |
| Molecular Weight | ~1544.82 g/mol | axispharm.comprecisepeg.com |
| Appearance | Solid or viscous liquid | sigmaaldrich.com |
| Solubility | Increases solubility of hydrophobic molecules in aqueous solutions | axispharm.comprecisepeg.comthermofisher.com |
| Key Functional Groups | Fmoc-protected amine, Terminal carboxylic acid | axispharm.combiochempeg.com |
| Spacer Length | 28 PEG units | axispharm.com |
Advanced Research in Drug Delivery and Targeted Therapeutics
Design and Engineering of PEGylated Drug Delivery Systems
The surface modification of drug delivery systems with polyethylene (B3416737) glycol, a process known as PEGylation, is a widely adopted strategy to improve their therapeutic efficacy. Fmoc-N-amido-peg28-acid serves as a critical building block in the design and engineering of these sophisticated delivery vehicles.
In the fabrication of PEGylated nanoparticles and polyplexes, this compound offers a reliable method for surface functionalization. The carboxylic acid terminus of the molecule can be activated to react with primary amines on the surface of nanoparticles, such as liposomes or polymeric micelles, forming stable amide bonds. This process results in a dense layer of PEG chains coating the nanoparticle surface. This PEG shield sterically hinders the adsorption of opsonins, which are plasma proteins that mark foreign particles for clearance by the mononuclear phagocyte system, thereby prolonging the circulation time of the nanoparticles in the bloodstream.
The Fmoc-protected amine on the distal end of the PEG chain provides a latent reactive site. Following the deprotection of the Fmoc group, which is typically achieved under mild basic conditions, the exposed amine can be used for the attachment of targeting ligands, such as antibodies or peptides. This dual functionality allows for the creation of targeted drug delivery systems that can selectively accumulate at the site of disease, enhancing the therapeutic index of the encapsulated cargo. For instance, in the context of gene delivery, this terminal amine can be used to complex with nucleic acids, aiding in the formation of polyplexes that protect the genetic material from degradation and facilitate its cellular uptake. While specific studies detailing the use of this compound are not abundant, the principles of using such heterobifunctional PEGs are well-established in the field of nanoparticle and polyplex fabrication for cargo encapsulation. biosynth.com
This compound and similar long-chain PEG derivatives are instrumental in developing drug delivery systems with controlled release kinetics. The PEG layer can act as a diffusion barrier, modulating the release rate of the encapsulated drug from the nanoparticle core. The length of the PEG chain, in this case, 28 units, influences the thickness of this barrier and, consequently, the release profile.
Furthermore, advanced research focuses on creating "smart" drug delivery systems where the PEG linker is designed to be cleavable in response to specific stimuli present in the tumor microenvironment, such as low pH or the presence of certain enzymes. purepeg.com By incorporating cleavable linkages within the PEG chain or at the point of drug conjugation, the release of the therapeutic agent can be triggered specifically at the target site, minimizing off-target toxicity. While direct studies employing this compound in this specific manner are not prevalent, the modular nature of this compound allows for its adaptation in such controlled release strategies. The ability to modify the terminal functional groups enables the incorporation of environmentally sensitive moieties, paving the way for stimuli-responsive drug release in research models. purepeg.com
Research on PROTAC (Proteolysis-Targeting Chimeras) Development
Proteolysis-Targeting Chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins. A PROTAC molecule consists of two ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC, and Fmoc-N-amido-PEG derivatives are frequently employed in their synthesis.
Fmoc-N-amido-PEG linkers, including those with a chain length of 28 PEG units, are valuable tools in the synthesis of PROTACs. The Fmoc-protected amine allows for a modular and stepwise assembly of the PROTAC molecule. Typically, the carboxylic acid end of the linker is first coupled to one of the ligands. After this initial conjugation, the Fmoc group is removed to expose the amine, which is then reacted with the second ligand to complete the PROTAC structure. This synthetic strategy offers precise control over the final molecular architecture.
The PEG component of the linker imparts several favorable properties to the PROTAC molecule. It enhances water solubility, which is often a challenge for these relatively large and complex molecules, and can improve cell permeability. The flexible nature of the PEG chain is also thought to be beneficial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. vectorlabs.com Commercially available Fmoc-N-amido-PEG-acid linkers of various lengths, including those similar to 28 units, are widely used in academic and industrial research for the rapid generation of PROTAC libraries for screening and optimization. scientist.comnih.gov
The length and flexibility of the linker are critical parameters that significantly impact the efficacy of a PROTAC. The linker must be long enough to span the distance between the target protein and the E3 ligase, allowing for the formation of a stable ternary complex without steric hindrance. However, a linker that is too long may lead to unproductive binding modes and reduced degradation efficiency. researchgate.net
Research in PROTAC development involves the systematic variation of the linker length to identify the optimal spacer for a given target and E3 ligase pair. PEG linkers are ideal for this purpose as their length can be precisely controlled by the number of ethylene (B1197577) glycol units. Degradation studies are performed using a series of PROTACs with varying PEG linker lengths to determine the structure-activity relationship. The optimal linker length is typically identified as the one that results in the most potent and efficient degradation of the target protein at the lowest concentration. The flexibility of the PEG chain is also a key factor, as it allows the two ligands to adopt the optimal orientation for productive ternary complex formation. biosynth.com
| Linker Composition | Target Protein | E3 Ligase | Optimal Linker Length (atoms) | Degradation Efficacy (DC50) | Reference |
|---|---|---|---|---|---|
| PEG | BRD4 | CRBN | ~12-16 | Nanomolar range | researchgate.net |
| PEG | ERα | VHL | 16 | Significantly more potent than 12-atom linker | researchgate.net |
| PEG | CRBN (homo-PROTAC) | CRBN | 8 | Effective degradation | researchgate.net |
| PEG | TBK1 | VHL | >12 | Robust degradation potential | researchgate.net |
Mechanisms of Enhanced Pharmacokinetics in Research Contexts
The conjugation of therapeutic molecules with PEG chains, a process known as PEGylation, has been shown to significantly improve their pharmacokinetic properties. This is a key area of investigation in preclinical research, and compounds like this compound provide the necessary building blocks for these studies.
The primary mechanism by which PEGylation enhances the pharmacokinetic profile of a drug or nanoparticle is by increasing its hydrodynamic volume. vectorlabs.com This larger size reduces the rate of renal clearance, as the kidneys are less efficient at filtering larger molecules from the blood. Consequently, the therapeutic agent remains in circulation for a longer period, leading to a prolonged half-life.
Another important mechanism is the "stealth" effect conferred by the PEG layer. The hydrophilic and flexible PEG chains create a hydration shell around the molecule or nanoparticle, which masks it from the immune system and reduces its uptake by the reticuloendothelial system (RES), particularly in the liver and spleen. gentaur.com This evasion of the body's natural clearance mechanisms further contributes to an extended circulation time.
The length of the PEG chain is a critical determinant of these effects. Longer PEG chains, such as the 28-unit spacer in this compound, generally provide a more pronounced effect on extending the half-life and reducing clearance compared to shorter PEG chains. gentaur.com Research studies often compare the pharmacokinetic profiles of molecules conjugated with PEGs of different lengths to optimize this parameter for a specific therapeutic application. broadpharm.com The ability to systematically vary the PEG chain length allows researchers to fine-tune the pharmacokinetic properties to achieve the desired therapeutic window and dosing regimen in preclinical models. gentaur.com
| Property | Mechanism | Effect of PEGylation |
|---|---|---|
| Hydrodynamic Volume | Increased molecular size | Reduced renal clearance, prolonged circulation half-life |
| Stealth Effect | Formation of a hydration shell, masking from the immune system | Reduced uptake by the reticuloendothelial system (RES), decreased clearance by liver and spleen |
| Proteolytic Stability | Steric hindrance of PEG chains | Protection of therapeutic proteins and peptides from enzymatic degradation |
Prolongation of Systemic Circulation Time
A primary challenge for many therapeutic agents, from small molecules to large biologics, is their rapid clearance from the body. PEGylation, the process of attaching PEG chains to a molecule, is a widely adopted strategy to overcome this limitation. gencefebio.com The covalent attachment of a PEG linker like this compound significantly increases the hydrodynamic size of the therapeutic agent. taylorandfrancis.com This increased size helps the molecule evade rapid renal filtration, a primary clearance pathway for smaller molecules. taylorandfrancis.comnih.gov
Furthermore, the PEG chain provides a protective shield that reduces susceptibility to enzymatic degradation, further extending the molecule's presence in the bloodstream. gencefebio.com Research has consistently demonstrated the dramatic impact of PEGylation on circulation half-life. For instance, the first FDA-approved PEGylated nanoparticle product, Doxil, increased the bioavailability of doxorubicin (B1662922) nearly 90-fold one week after injection compared to the free drug, with a circulation half-life of 36 hours. nih.gov Studies on other nanoparticle systems have shown similar results, with circulation half-lives increasing from less than an hour for uncoated nanoparticles to over 15 hours for their PEGylated counterparts. nih.gov
Table 1: Impact of PEGylation on Nanoparticle Circulation Half-Life
| Nanoparticle System | Modification | Circulation Half-Life | Source |
|---|---|---|---|
| Doxorubicin Liposomes | Non-PEGylated (Free Drug) | Minutes | nih.gov |
| Doxorubicin Liposomes | PEGylated (Doxil) | 36 hours | nih.gov |
| PRINT Hydrogel NPs | Uncoated | 0.89 hours | nih.gov |
| PRINT Hydrogel NPs | PEGylated | 15.5 - 19.5 hours | nih.gov |
| Polymer-based Micelles | 5 kDa PEG | 4.6 minutes | nih.gov |
| Polymer-based Micelles | 20 kDa PEG | 17.7 minutes | nih.gov |
Reduction of Non-Specific Interactions with Biological Components
Upon introduction into the bloodstream, foreign particles like drug nanocarriers are typically marked for destruction by the immune system through a process called opsonization. nih.gov Plasma proteins, known as opsonins, bind to the surface of the nanoparticles, flagging them for rapid clearance by phagocytic cells of the mononuclear phagocyte system (MPS), primarily in the liver and spleen. nih.govaau.dk
PEG linkers create a "stealth" effect that helps nanocarriers evade this immune surveillance. The highly hydrophilic and flexible PEG chains form a protective layer on the nanoparticle's surface, creating steric hindrance that physically blocks the adsorption of opsonins and other plasma proteins. nih.govmdpi.com This shielding effect prevents particle aggregation, maintains stability in circulation, and significantly reduces uptake by the MPS. nih.govcd-bioparticles.net By minimizing these non-specific interactions, PEGylated drug delivery systems can circulate for longer periods, increasing the probability of reaching their intended target site. taylorandfrancis.com
Research on Ligand-Mediated Targeting for Cellular Uptake
While PEGylation enhances circulation time, it can also inadvertently hinder the interaction of a drug carrier with its target cells. To overcome this, researchers employ active targeting strategies, which involve decorating the surface of the PEGylated carrier with specific targeting ligands.
Integration of Targeting Ligands via PEG Linkers
Heterobifunctional PEG linkers, such as this compound, are instrumental in this process. purepeg.com These linkers possess two different reactive groups at their ends. In the case of this compound, the terminal carboxylic acid can be activated to form a stable amide bond with an amine group on the surface of a nanoparticle or drug molecule. The Fmoc-protected amine at the other end can be deprotected under basic conditions to reveal a free amine, which can then be conjugated to a targeting ligand (e.g., an antibody, peptide, or small molecule). broadpharm.comvectorlabs.com
This approach allows for the precise, covalent attachment of ligands to the distal end of the PEG chain. cd-bioparticles.net This presentation ensures the ligand is extended away from the nanoparticle surface, making it accessible for binding to its cellular receptor without being obscured by the PEG "stealth" layer. mdpi.com The length of the PEG linker itself is a critical parameter; longer chains can enhance the targeting ability under in vivo conditions by providing greater flexibility and reach for the ligand. nih.gov
Table 2: Examples of Targeting Ligands and Their Cellular Receptors
| Ligand Type | Example | Target Receptor | Source |
|---|---|---|---|
| Antibody | Cetuximab | EGFR (Epidermal Growth Factor Receptor) | nih.govnih.gov |
| Antibody | Herceptin | HER2 (Human Epidermal Growth Factor Receptor 2) | nih.gov |
| Peptide | RGD Peptide | Integrins | nih.gov |
| Nucleic Acid | AS1411 Aptamer | Nucleolin | nih.govnih.gov |
| Small Molecule | Folate (Folic Acid) | Folate Receptor (FR) | nih.govnih.gov |
Studies on Receptor-Mediated Endocytosis and Cellular Binding
The primary mechanism for the cellular uptake of targeted nanoparticles is receptor-mediated endocytosis. nih.govnih.gov When a nanoparticle functionalized with targeting ligands encounters a cell overexpressing the corresponding receptors, multiple ligand-receptor binding events occur. nih.gov This binding triggers a cellular process where the cell membrane invaginates and engulfs the nanoparticle, enclosing it within a membrane-bound vesicle called an endosome. aau.dk
This process is highly specific and significantly enhances the internalization of the therapeutic agent into target cells compared to non-targeted nanoparticles. nih.gov Studies using confocal microscopy and cell fractionation have confirmed that nanoparticles decorated with specific ligands are internalized via this endocytic pathway. nih.gov For example, research has shown that blocking specific receptors on the cell surface can significantly decrease the uptake of the corresponding ligand-targeted nanoparticles, confirming the receptor-mediated nature of the process. nih.gov
Investigation of Endosomal Escape Mechanisms in Research
Once internalized within an endosome, the drug delivery vehicle faces another critical barrier. The endosome matures into a late endosome and eventually fuses with a lysosome, an organelle containing degradative enzymes in a highly acidic environment. uni-muenchen.de For the therapeutic payload to be effective, it must escape the endosome and reach the cytosol before it is destroyed in the lysosome. mdpi.comresearchgate.net
This presents a significant challenge known as the "PEG dilemma," where the same stable PEG coating that protects the nanoparticle in circulation can inhibit the processes required for endosomal escape, such as fusion with the endosomal membrane. tandfonline.comacs.org To address this, researchers are developing "smart" PEG linkers that are designed to be cleaved or change their properties in response to the specific microenvironment of the endosome. nih.gov A prominent strategy involves using pH-sensitive linkers, such as those with an acylhydrazone bond, which are stable at the neutral pH of blood but are rapidly hydrolyzed in the acidic environment (pH 4-5) of the late endosome. tandfonline.comnih.gov This cleavage sheds the protective PEG layer, exposing the underlying nanoparticle. This "de-shielding" can facilitate the fusion of the nanoparticle with the endosomal membrane, allowing the therapeutic cargo to be released into the cytoplasm. nih.gov
Table 3: Strategies for Enhancing Endosomal Escape
| Strategy | Mechanism | Source |
|---|---|---|
| pH-Sensitive Linkers (e.g., Hydrazone) | Linker is cleaved in the acidic environment of the endosome, shedding the PEG shield and allowing the carrier to interact with the endosomal membrane. | tandfonline.comnih.gov |
| Proton Sponge Effect | Polymers with protonatable amines (e.g., PEI) buffer the endosomal pH, causing an influx of protons and chloride ions, leading to osmotic swelling and rupture of the endosome. | mdpi.comresearchgate.net |
| Fusogenic Peptides/Lipids | Components that undergo a conformational change at low pH, inserting into and destabilizing the endosomal membrane to create pores or facilitate fusion. | mdpi.comresearchgate.net |
| Enzymatically Cleavable Linkers | Linkers are designed to be cleaved by enzymes that are highly expressed in the tumor microenvironment or within specific cellular compartments. | nih.govtandfonline.com |
Applications in Polymer Chemistry and Materials Science Research
Synthesis of Functionalized Polymer Architectures
The unique trifecta of a protected amine, a flexible hydrophilic spacer, and a reactive acid group positions Fmoc-N-amido-peg28-acid as a key building block for creating complex and functionalized polymer architectures. Its integration into polymer chains allows for precise control over the final material's properties, such as water solubility, biocompatibility, and mechanical characteristics. vectorlabs.compolysciences.com
Creation of Cross-linked Materials and Hydrogels for Biomedical Research
In the field of biomedical research, hydrogels—three-dimensional polymer networks that can absorb large amounts of water—are of significant interest for applications like tissue engineering and controlled drug release. researchgate.netnih.gov The incorporation of PEG derivatives is a common strategy to enhance the properties of these materials.
Research has demonstrated the creation of hybrid hydrogel matrices by combining low-molecular-weight peptide hydrogelators, such as Fmoc-diphenylalanine (Fmoc-FF), with telechelic, diacrylate-substituted PEG derivatives (PEGDA). nih.govacs.org In these systems, the PEG component intertwines with the self-assembled peptide network, and a subsequent cross-linking reaction of the PEGDA monomers can form an interpenetrated network. acs.org This approach allows for the modulation of the material's final properties, including its rigidity, water behavior, and topography. acs.org Studies mixing Fmoc-FF with PEGDA of varying molecular weights have produced a panel of materials with the same chemical composition but with tunable mechanical responses, demonstrating the crucial role of the PEG component in defining the hydrogel's characteristics. nih.govresearchgate.net
Another innovative method involves designing peptide sequences that are PEGylated at both the N-terminus and a C-terminal lysine (B10760008) residue with acrylate-functionalized PEG. nih.gov These macromers can be photopolymerized to form cross-linked hydrogels. By incorporating additional vinyl groups within the peptide sequence, which interfere with the primary acrylate-based cross-linking, researchers can precisely control the mechanical properties of the hydrogel independent of the polymer density. nih.gov This strategy has enabled the creation of highly compliant PEG-based hydrogels with compressive moduli in a more physiologically relevant range (<1 to 17 kPa) than previously possible with standard PEG-diacrylate hydrogels. nih.gov this compound, with its protected amine and terminal acid, is suitable for incorporation into such peptide-based macromers, serving as a long, flexible, and hydrophilic linkage.
Table 1: Effect of PEGDA Incorporation on Fmoc-FF Hydrogel Mechanical Properties
| Fmoc-FF/PEGDA Molar Ratio | Mean Molecular Weight of PEGDA (Da) | Mechanical Response (G' in kPa) |
|---|---|---|
| 1/1 | 575 | ~2-8 |
| 1/2 | 575 | ~2-8 |
| 1/5 | 575 | ~2-8 |
| 1/10 | 575 | ~2-8 |
| 1/1 | 250 | ~2-8 |
| 1/2 | 250 | ~2-8 |
| 1/5 | 250 | ~2-8 |
| 1/10 | 250 | ~2-8 |
Data synthesized from findings indicating that mixing Fmoc-FF with PEGDA derivatives produces matrices with mechanical responses in the 2–8 kPa range, creating a panel of tunable materials. nih.govresearchgate.net
Development of Sequence-Defined Polymers (e.g., Poly(amidoamines))
Sequence-defined polymers are macromolecules in which the monomer sequence is precisely controlled, akin to proteins and nucleic acids. This control allows for the creation of materials with highly specific functions. Poly(amidoamines) (PAAs) are a class of such polymers that have been explored for various biomedical applications. nih.gov
A versatile approach to synthesizing sequence-defined PAAs utilizes solid-phase synthesis, a technique originally developed for peptides. nih.govacs.org This method involves the alternating assembly of building blocks, such as diacids and diamines, onto a solid support, with each coupling step driven to completion. acs.org A key element of this strategy is the use of monomers with protecting groups to ensure sequential addition. Research has focused on the synthesis of novel Fmoc-polyamino acid building blocks for this purpose. nih.gov These building blocks, which contain a carboxylic acid handle and an Fmoc-protected amine, are fully compatible with standard Fmoc reaction conditions used in solid-phase synthesis. nih.gov
This compound fits perfectly into this paradigm as a specialized monomer. It can be incorporated into a growing polymer chain to introduce a long, hydrophilic PEG segment at a specific, predefined position. The Fmoc group ensures its correct sequential addition, and the terminal carboxylic acid allows it to be coupled to an amine group on the growing chain. By using such PEGylated building blocks, researchers can synthesize sequence-defined polymers with tailored hydrophilicity, solubility, and conformational properties for advanced applications.
Research on Surface Modification and Biointerface Engineering
Modifying the surfaces of materials is critical for controlling their interaction with biological systems. This is particularly important in the development of biosensors, medical implants, and drug delivery systems, where precise control over the biointerface is required. This compound serves as a valuable reagent for such surface modification, primarily due to its long PEG chain and reactive terminal groups. polysciences.compolyethyleneglycolpeg.com
Functionalization of Research Surfaces for Biosensing Applications
The performance of biosensors often depends on the effective immobilization of biorecognition molecules (e.g., antibodies, aptamers) onto a sensor surface. kuleuven.be this compound can be used to create a functionalized surface coating. For instance, a surface with available amine groups can be reacted with the carboxylic acid end of the compound. Following this immobilization, the Fmoc group can be removed under basic conditions to expose a terminal amine at the end of the long PEG spacer. broadpharm.combroadpharm.com This newly exposed amine can then be used for the covalent attachment of antibodies or other biomolecules, effectively tethering them to the surface via a flexible, hydrophilic linker that can improve their accessibility and function. polysciences.com
This principle has been applied in the functionalization of nanomaterials. In one study, single-walled carbon nanotubes (SWNTs) were non-covalently functionalized using Fmoc-amino acid-bearing PEG chains. frontiersin.org The research found that longer PEG chains (e.g., PEG12000) provided a highly effective and stable coating that significantly improved the dispersion and suspension time of the nanotubes in water, a critical factor for biocompatibility and in vivo applications. frontiersin.org The Fmoc group played a key role in the interaction with the SWNT surface. frontiersin.org
Control of Non-Specific Adsorption on Modified Surfaces
A major challenge in the application of materials in biological fluids is biofouling, the non-specific adsorption of proteins and other biomolecules onto the surface. mdpi.com This can impair the function of biosensors, trigger unwanted immune responses to implants, and reduce the efficacy of drug delivery vehicles. Surface modification with PEG, or PEGylation, is a widely used and highly effective strategy to create "protein-resistant" surfaces. mdpi.comnih.govscielo.br
The hydrophilic and flexible PEG chains form a tightly bound layer of water molecules that acts as a physical and energetic barrier, sterically hindering the approach and adsorption of proteins. scielo.br Research has confirmed that PEG-modified surfaces significantly reduce non-specific protein binding. nih.govresearchgate.net Furthermore, the effectiveness of this protein resistance is dependent on the length of the PEG chains; studies have shown that higher molecular weight (i.e., longer) PEG chains provide the most effective reduction in non-specific protein adsorption. mdpi.com The 28-unit PEG chain of this compound is therefore well-suited for this purpose, providing a dense and effective barrier.
Table 2: Impact of PEG Modification on Protein Binding in Immunoassays
| Hydrogel Type | Binding Type | Relative Fluorescence Signal Change |
|---|---|---|
| PEG-Modified Hydrogel | Non-Specific Binding | 10-fold decrease |
| PEG-Modified Hydrogel | Specific Binding | 6-fold increase |
Data derived from research on PEG-modified polyacrylate hydrogels for immunoassays. researchgate.net
Development of Novel Polymeric Scaffolds for Research
Polymeric scaffolds are crucial tools in tissue engineering and 3D cell culture, providing a structural support that mimics the natural extracellular matrix (ECM) and guides cell growth and tissue formation. nih.gov The properties of the scaffold, such as its mechanical stiffness, porosity, and biocompatibility, are critical to its success.
The hybrid hydrogels discussed previously, formed from the combination of Fmoc-peptide hydrogelators and PEG derivatives, are a prime example of novel polymeric scaffolds. nih.govacs.org These materials are highly biocompatible and their properties can be finely tuned. By adjusting the ratio of the peptide to the PEG component or by altering the cross-linking of the PEG chains, researchers can create scaffolds with a range of mechanical properties suitable for different cell types and tissue applications. nih.govacs.orgresearchgate.net For instance, the ability to create highly compliant scaffolds that better mimic the softness of many biological tissues is a significant advantage for cell culture studies. nih.gov this compound can be used as a building block in the synthesis of the macromers that form these advanced scaffolds, contributing a long, hydrophilic segment that enhances biocompatibility and influences the scaffold's physical properties. Similarly, biodegradable poly(amido-amine)-based hydrogels have been developed and investigated as scaffolds for tissue engineering, demonstrating good cytobiocompatibility and degradation profiles. nih.gov The incorporation of PEG segments via monomers like this compound into these PAA scaffolds could further enhance their properties, particularly their hydrophilicity and interaction with the biological environment.
Analytical and Characterization Methodologies in Research on Fmoc N Amido Peg28 Acid and Its Conjugates
Chromatographic Techniques for Purity and Identity Confirmation
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for assessing the purity of Fmoc-N-amido-PEG28-acid. It separates the main compound from any synthesis-related impurities, such as molecules with different PEG chain lengths or those lacking the Fmoc group.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of this compound and related compounds. sigmaaldrich.commerckmillipore.com The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. The hydrophobic Fmoc group strongly interacts with the stationary phase, leading to significant retention, while the hydrophilic PEG chain modulates this retention.
The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often specify a purity of ≥95% or higher for this reagent. precisepeg.com A typical HPLC analysis involves a gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased to elute compounds with increasing hydrophobicity.
Table 1: Typical RP-HPLC Parameters for Purity Analysis of Fmoc-PEG Compounds
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for separation based on hydrophobicity. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic component (eluent) of the mobile phase. |
| Gradient | 5% to 95% B over 20-30 minutes | Gradually increases the elution strength to separate compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Column Temp. | 25-40 °C | Controls the viscosity of the mobile phase and can influence separation selectivity. |
| Detection | UV Absorbance at 254 nm or 265 nm | The fluorenyl group of the Fmoc protector is a strong chromophore, allowing for sensitive detection. |
| Injection Vol. | 10-20 µL | The volume of the sample introduced into the system. |
This table represents a generalized method; specific parameters may be optimized for different instruments and impurity profiles.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound, ensuring that the Fmoc group, the PEG chain, and the terminal acid are all correctly assembled.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
¹H NMR spectroscopy is a powerful tool for the structural verification of this compound. It provides detailed information about the chemical environment of all hydrogen atoms in the molecule. The spectrum is characterized by distinct signals corresponding to the different parts of the compound. The aromatic protons of the Fmoc group appear in the downfield region (7.2-7.8 ppm), the PEG backbone protons produce a large, characteristic signal around 3.6 ppm, and the protons adjacent to the amide and carboxylic acid groups appear at specific chemical shifts. Integration of these signals can confirm the ratio of the different moieties.
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Molecular Moiety | Approximate Chemical Shift (δ, ppm) | Signal Pattern | Number of Protons |
|---|---|---|---|
| Fmoc Group | 7.2 - 7.8 | Multiplets | 8 |
| Fmoc CH & CH₂ | 4.2 - 4.5 | Multiplets | 3 |
| PEG Backbone (-O-CH₂-CH₂-) | ~3.6 | Broad singlet / Multiplet | ~112 |
| -CH₂-COOH | ~2.5 | Triplet | 2 |
| -NH-CH₂- | ~3.4 | Multiplet | 2 |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and concentration.
Mass Spectrometry for Molecular Weight and Identity Verification
Mass spectrometry (MS) is used to confirm the molecular weight of this compound, providing definitive proof of its identity. The theoretical monoisotopic molecular weight of the compound (C₇₄H₁₂₉NO₃₂) is approximately 1543.87 g/mol , with an average molecular weight of 1544.82 g/mol . precisepeg.com
Electrospray Ionization (ESI) is a common MS technique for this type of molecule. Due to the high molecular weight, the compound is often observed as multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺) in the positive ion mode. The molecular weight can be calculated from the mass-to-charge ratio (m/z) of these ions. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further confirming the elemental composition.
Table 3: Theoretical m/z Values for Adducts of this compound in ESI-MS
| Ion Species | Charge (z) | Theoretical m/z (Average Mass) |
|---|---|---|
| [M+H]⁺ | 1 | ~1545.8 |
| [M+Na]⁺ | 1 | ~1567.8 |
| [M+2H]²⁺ | 2 | ~773.4 |
| [M+2Na]²⁺ | 2 | ~784.4 |
| [M+3H]³⁺ | 3 | ~515.6 |
Characterization of Conjugation Efficiency and Product Integrity
When this compound is used to link molecules, such as peptides or small-molecule drugs, it is crucial to verify that the desired amide bond has formed and to assess the efficiency of the reaction.
Techniques for Assessing Amide Bond Formation
The formation of an amide bond between the carboxylic acid of the PEG linker and an amine-containing molecule is a coupling reaction. researchgate.net The success of this conjugation is typically monitored and confirmed using a combination of the techniques described above.
HPLC Analysis: The progress of the conjugation reaction can be followed by HPLC. As the reaction proceeds, the peak corresponding to the starting this compound will decrease in area, while a new peak, representing the higher molecular weight conjugate, will appear at a different retention time. The retention time of the conjugate will depend on the properties of the molecule it is attached to. By comparing the peak areas, the conversion efficiency can be estimated.
Mass Spectrometry: MS provides the most definitive evidence of successful conjugation. The mass spectrum of the purified product should show a molecular weight that corresponds to the sum of the molecular weight of the attached molecule and the PEG linker, minus the mass of water (18 Da) lost during amide bond formation. For example, if a peptide with a molecular weight of 1000 Da is conjugated, the resulting product would have an expected molecular weight of approximately 2526 Da (1000 + 1544 - 18). This mass shift is a clear indicator of successful amide bond formation.
NMR Spectroscopy: In some cases, NMR can also be used to confirm conjugation. The appearance of new signals corresponding to the attached molecule alongside the characteristic signals of the PEG linker in the ¹H NMR spectrum confirms the formation of the conjugate.
Evaluation of PEGylation Efficiency
The extent of PEGylation, or the grafting density of the this compound onto a substrate, is a critical parameter that influences the physicochemical and biological properties of the resulting conjugate. Several analytical techniques are employed to quantify this efficiency.
Thermogravimetric Analysis (TGA) is a widely used method for determining the amount of PEG conjugated to non-volatile substrates such as nanoparticles. The technique involves heating the sample under a controlled atmosphere and measuring the change in mass as a function of temperature. The PEG component will thermally decompose at a characteristic temperature range, and the resulting weight loss can be directly correlated to the amount of PEG present in the conjugate. By comparing the TGA profiles of the unconjugated and PEGylated material, the grafting density can be calculated. mdpi.com
For instance, in a study characterizing PEGylated nanoparticles, the percentage of weight loss corresponding to PEG decomposition is used to determine the number of PEG chains per nanoparticle.
Hypothetical Research Finding: TGA of PEGylated Nanoparticles
| Sample | Initial Mass (mg) | Weight Loss in PEG Decomposition Range (%) | Calculated PEG Content (mg) |
|---|---|---|---|
| Unconjugated Nanoparticles | 5.21 | 1.5 | 0.08 |
| PEGylated Nanoparticles | 4.89 | 15.8 | 0.77 |
Nuclear Magnetic Resonance (NMR) Spectroscopy offers a powerful and non-destructive method for quantifying the degree of PEGylation, particularly for soluble conjugates like PEGylated peptides or proteins. Proton NMR (¹H NMR) is most commonly used. The ethylene (B1197577) oxide repeating units of the PEG chain give a characteristic and strong signal in the ¹H NMR spectrum, typically around 3.6 ppm. By integrating this signal and comparing it to the integral of a well-resolved signal from the unconjugated molecule (e.g., aromatic protons of an amino acid), the molar ratio of PEG to the molecule can be determined, thus providing the degree of PEGylation. nih.govresearchgate.net This method is advantageous as it provides a direct measure of the molecular composition.
Advanced Characterization of Assemblies and Polymeric Systems
This compound is an amphiphilic molecule, consisting of a hydrophobic Fmoc group and a long, hydrophilic PEG chain. This structure predisposes it to self-assemble in aqueous environments into various nanostructures, such as micelles or nanofibers, particularly when conjugated to other molecules like peptides or lipids. The characterization of these assemblies is crucial for understanding their behavior and function.
Dynamic Light Scattering (DLS) for Hydrodynamic Volume Studies
Dynamic Light Scattering (DLS) is a fundamental technique for determining the hydrodynamic volume (hydrodynamic diameter, DH) of particles in suspension. This non-invasive technique measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The rate of these fluctuations is related to the particle's diffusion coefficient, which in turn is used to calculate the hydrodynamic diameter via the Stokes-Einstein equation.
In the context of this compound and its conjugates, DLS is invaluable for:
Confirming the formation of self-assembled structures: The appearance of particles of a certain size range (e.g., 10-100 nm for micelles) indicates that self-assembly has occurred.
Determining the size and size distribution of these assemblies: DLS provides the average hydrodynamic diameter and the polydispersity index (PDI), which is a measure of the broadness of the size distribution. A low PDI value indicates a monodisperse sample with uniformly sized particles.
Investigating the effect of PEGylation on hydrodynamic volume: Conjugation with the long PEG28 chain is expected to significantly increase the hydrodynamic volume of the molecule or particle. DLS can precisely quantify this increase. researchgate.net
Illustrative Research Data: DLS Analysis of a Self-Assembling Peptide Before and After PEGylation
| Sample | Hydrodynamic Diameter (DH, nm) | Polydispersity Index (PDI) |
|---|---|---|
| Unconjugated Peptide | 15.2 ± 0.8 | 0.25 |
| PEGylated Peptide | 85.6 ± 2.1 | 0.18 |
This data illustrates a significant increase in hydrodynamic diameter upon PEGylation, consistent with the formation of larger, stabilized assemblies.
Techniques for Assessing Particle Stability and Morphology in Research Models
The stability and morphology of the assemblies formed by this compound conjugates are critical for their potential applications.
Particle Stability Assessment:
The stability of these nanostructures is often evaluated by monitoring their size and polydispersity over time under various conditions using Dynamic Light Scattering (DLS) . For example, the stability can be assessed in physiologically relevant media such as phosphate-buffered saline (PBS) or serum-containing media. A stable formulation will show minimal changes in hydrodynamic diameter and PDI over the course of the experiment. researchgate.netacs.org Significant changes, such as an increase in size or PDI, may indicate aggregation or degradation of the particles.
Morphology Characterization:
The morphology of the self-assembled structures is typically visualized using high-resolution microscopy techniques:
Transmission Electron Microscopy (TEM): TEM provides two-dimensional projection images of the nanostructures. Samples are typically dried on a grid, and a beam of electrons is transmitted through them. This technique can reveal the shape (e.g., spherical micelles, elongated nanofibers) and size of the assemblies. acs.org Cryo-TEM, where the sample is flash-frozen, can be used to visualize the structures in a near-native, hydrated state.
Scanning Electron Microscopy (SEM): SEM provides information about the surface topography of the sample. It scans the surface with a focused beam of electrons, and the signals arising from electron-sample interactions are used to generate an image. SEM is particularly useful for visualizing the three-dimensional morphology of larger assemblies or dried hydrogels. researchgate.net
Future Research Directions and Translational Perspectives Academic Focus
Emerging Applications in Novel Research Fields
The versatility of Fmoc-N-amido-peg28-acid and similar long-chain PEG linkers is driving innovation in several burgeoning areas of biomedical science. While traditionally used in peptide synthesis and basic bioconjugation, its application is expanding into more complex and targeted systems.
One of the most promising areas is in the development of stimuli-responsive drug delivery systems . Researchers are exploring the integration of long-chain PEG linkers into nanocarriers that can release their therapeutic payload in response to specific microenvironments, such as the acidic conditions found in tumor tissues. The extended PEG chain can provide a "stealth" shield for the nanocarrier, prolonging its circulation time, while the linker's terminal functional groups allow for the attachment of both the drug and a targeting ligand.
In the realm of tissue engineering and regenerative medicine , Fmoc-protected PEGylated amino acids are being investigated for the formation of self-assembling hydrogels. These hydrogels can serve as scaffolds that mimic the natural extracellular matrix, supporting cell growth and differentiation. The Fmoc group can drive the self-assembly process, while the long, hydrophilic PEG chain can be tailored to control the mechanical properties and water content of the gel, making it a suitable environment for tissue regeneration. For instance, hydrogels formed from Fmoc-protected amino acids are being explored as scaffolds for biomineralization in bone tissue engineering, where they can act as nucleation points for calcium phosphate (B84403) deposition. mdpi.com
Furthermore, the precise length of the PEG chain in molecules like this compound is critical for optimizing interactions at the cellular level. Studies have shown that the length of the PEG linker can significantly influence the cellular uptake of peptide-targeted nanoparticles. This opens up avenues for fine-tuning the design of diagnostic probes and targeted therapies for enhanced efficacy.
Advancements in Synthetic Methodologies for Customized PEG Linkers
The growing demand for precisely defined PEG linkers for advanced applications has spurred significant progress in their synthesis. The limitations of traditional polymerization methods, which produce a heterogeneous mixture of PEG chain lengths (polydispersity), have driven the development of techniques to produce monodisperse PEGs.
Solid-phase synthesis (SPS) has emerged as a powerful strategy for the stepwise construction of PEG chains with a defined number of ethylene (B1197577) glycol units. This method, analogous to solid-phase peptide synthesis, allows for the iterative addition of PEG monomers to a resin support, providing excellent control over the final length and enabling the introduction of different functional groups at each terminus. This approach is particularly well-suited for producing customized linkers like this compound and its analogs with varying PEG chain lengths. nih.gov
Another innovative approach involves the iterative synthesis of PEGylated homostars . In this method, PEG chains are grown unidirectionally from a central core. This strategy facilitates the purification of intermediates and can be used to generate long, monodisperse, heterobifunctional PEGs. nih.govrsc.org Such methodologies are crucial for creating a library of PEG linkers with tailored properties for specific applications, allowing researchers to systematically investigate the impact of linker length on biological activity.
Additionally, the development of "click chemistry" compatible PEG linkers has streamlined the process of bioconjugation. nih.gov The introduction of azide (B81097) or alkyne functionalities onto customized PEG linkers allows for highly efficient and specific attachment to biomolecules, simplifying the construction of complex multifunctional platforms.
The table below summarizes some of the advanced synthetic methodologies for preparing customized PEG linkers.
| Synthetic Methodology | Description | Advantages |
| Solid-Phase Synthesis (SPS) | Stepwise addition of PEG monomers on a solid support. | High control over chain length and functionality; suitable for automation. nih.gov |
| Iterative Homostar Synthesis | Unidirectional chain extension from a multi-arm core. | Facilitates purification; produces long, monodisperse PEGs. nih.govrsc.org |
| Liquid-Phase Synthesis | Synthesis on a soluble PEG support, combining aspects of solution and solid-phase methods. | Scalable and suitable for large-scale preparation of peptides with PEG linkers. researchgate.net |
| Enzymatic Synthesis | Use of enzymes to create specific linkages. | High specificity and mild reaction conditions. researchgate.net |
Integration into Multi-Functional Research Platforms
The heterobifunctional nature of this compound makes it an ideal component for the construction of sophisticated, multi-functional research platforms. Its ability to connect different molecular entities with precise spacing is critical in the design of theranostics, targeted drug delivery vehicles, and advanced biomaterials.
In the development of theranostic nanoparticles , which combine diagnostic imaging and therapeutic capabilities in a single agent, long-chain PEG linkers play a crucial role. They can be used to attach both imaging agents (e.g., fluorescent dyes or contrast agents for MRI) and therapeutic drugs to the nanoparticle surface. The extended PEG chain helps to improve the biocompatibility and circulation time of the nanoparticle, while the defined linker length prevents steric hindrance between the different functional moieties.
Furthermore, these linkers are being incorporated into self-assembling peptide systems to create novel biomaterials. The Fmoc group can initiate the self-assembly of peptides into nanofibers, which can then form hydrogels. By incorporating a long PEG linker into the peptide sequence, the properties of the resulting hydrogel, such as its mechanical stiffness and ability to interact with cells, can be precisely controlled. This approach is being explored for applications ranging from 3D cell culture to controlled drug release.
The table below provides examples of how long-chain PEG linkers are integrated into various research platforms.
| Research Platform | Role of Long-Chain PEG Linker (e.g., this compound) |
| Targeted Nanoparticles | Provides a "stealth" layer to prolong circulation, acts as a spacer between the nanoparticle core and targeting ligands/drugs. creativepegworks.com |
| Antibody-Drug Conjugates (ADCs) | Connects the antibody to the cytotoxic drug, improves solubility and stability of the conjugate. biochempeg.com |
| Self-Assembling Hydrogels | Modulates the mechanical properties and biocompatibility of the hydrogel scaffold for tissue engineering and drug delivery. mdpi.com |
| Theranostic Platforms | Spatially separates diagnostic and therapeutic moieties to prevent interference, enhances biocompatibility. mdpi.comnih.gov |
| Proteomics and Biosensors | Functionalizes surfaces to reduce non-specific protein adsorption and provides a flexible linker for capturing target molecules. biosynth.com |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Fmoc-N-amido-PEG28-acid, and how do PEG chain length variations impact reaction efficiency?
- Methodological Answer : The synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids and PEG-based spacers. The PEG chain length (e.g., PEG28) influences solubility, steric hindrance, and coupling efficiency. For example, longer PEG chains may require extended coupling times or optimized solvent systems (e.g., DMF/DCM mixtures) to ensure complete reaction . Characterization via HPLC and MALDI-TOF is critical to confirm purity and molecular weight .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer : Store the compound at -20°C under anhydrous conditions to prevent hydrolysis of the acid group or premature Fmoc deprotection. Use argon or nitrogen blankets for long-term storage. Regular NMR analysis (e.g., 1H or 13C) can monitor degradation, focusing on the integrity of the Fmoc group (δ 7.3–7.8 ppm) and PEG spacer (δ 3.5–3.7 ppm) .
Q. What purification techniques are most effective for isolating this compound from byproducts?
- Methodological Answer : Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) is standard. For larger-scale purification, flash chromatography using silica gel and ethyl acetate/hexane mixtures may be employed. LC-MS should validate the removal of truncated PEG sequences or incomplete Fmoc-deprotection byproducts .
Advanced Research Questions
Q. How can researchers optimize Fmoc deprotection kinetics in the presence of acid-sensitive functional groups within PEG28-based conjugates?
- Methodological Answer : Replace traditional piperidine-based deprotection with milder reagents like 20% 4-methylpiperidine in DMF or DBU/imidazole cocktails. Kinetic studies using UV-Vis spectroscopy (monitoring Fmoc removal at 301 nm) can identify optimal reaction times. For acid-sensitive groups (e.g., tert-butyl esters), use orthogonal protection strategies, such as Alloc groups removable via Pd catalysis .
Q. What analytical strategies resolve contradictions in solubility data for this compound across different solvent systems?
- Methodological Answer : Employ a tiered approach:
- Step 1 : Measure solubility in polar aprotic solvents (DMF, DMSO) vs. aqueous buffers (pH 4–9) using dynamic light scattering (DLS) to assess aggregation.
- Step 2 : Compare experimental data with computational predictions (e.g., COSMO-RS simulations) to identify discrepancies.
- Step 3 : Adjust solvent polarity or PEGylation density to balance hydrophilicity and self-assembly propensity, as PEG28’s amphiphilic nature may drive micelle formation in aqueous media .
Q. How does the PEG28 spacer influence the biological activity of this compound in drug delivery systems?
- Methodological Answer : PEG28 enhances pharmacokinetic profiles by reducing immunogenicity and prolonging circulation time. However, its flexibility may compromise target binding affinity. To evaluate, conduct SPR (surface plasmon resonance) assays comparing PEG28-conjugated vs. non-PEGylated analogs. For rigid spacers, substitute PEG28 with polyproline helices and assess cellular uptake via fluorescence microscopy .
Q. What methodologies validate the structural integrity of this compound in complex matrices (e.g., serum-containing media)?
- Methodological Answer : Use HR-MS (high-resolution mass spectrometry) with ESI or MALDI ionization to detect intact molecular ions. For stability studies, incubate the compound in fetal bovine serum (FBS) at 37°C and analyze degradation products via LC-MS/MS. PEG-specific stains (e.g., iodine vapor) on SDS-PAGE gels can visualize PEGylation stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
